Ipratropium Bromide vs. Tiotropium: Faster M3 Receptor Association Rate and Shorter Functional Duration of Action
Ipratropium bromide exhibits a 2.6-fold faster association rate for the human M3 receptor compared to tiotropium, as measured in competitive radioligand binding assays [1]. In isolated human bronchial strips, ipratropium demonstrates a significantly faster onset of action than tiotropium (P < 0.05) [2]. Conversely, its duration of action is significantly shorter than tiotropium (P < 0.05) [2], which is consistent with its faster dissociation half-life from the M3 receptor [1].
| Evidence Dimension | M3 Receptor Association Rate |
|---|---|
| Target Compound Data | [3H]Ipratropium association rate (k_on) is 2.6 times faster than tiotropium |
| Comparator Or Baseline | [3H]Tiotropium association rate |
| Quantified Difference | 2.6-fold faster for ipratropium |
| Conditions | Human M3 receptors expressed in CHO cells; radioligand binding assay |
Why This Matters
This kinetic profile defines ipratropium as a short-acting muscarinic antagonist (SAMA), making it the appropriate selection for acute bronchoprotection studies or as a control for fast-onset, short-duration comparators.
- [1] Gavaldà A, Miralpeix M, Ramos I, et al. Characterization of Aclidinium Bromide, a Novel Inhaled Muscarinic Antagonist, with Long Duration of Action and a Favorable Pharmacological Profile. Journal of Pharmacology and Experimental Therapeutics. 2009;331(2):740-751. View Source
- [2] Milara J, et al. Pharmacological Assessment of the In Vitro Functional Selectivity of Aclidinium Bromide at M3 and M2 Muscarinic Receptors in Human Tissue. Pulmonary Therapy. 2015;1:103–107. View Source
